Methyl 2-bromo-3-cyanobenzoate is an organic compound with the molecular formula . It belongs to the class of benzoates, specifically a brominated derivative of cyanobenzoate. This compound features a bromine atom, a cyano group, and a methyl ester group attached to a benzene ring, which contributes to its chemical reactivity and potential applications in various fields such as organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical suppliers and is classified under several categories:
The synthesis of methyl 2-bromo-3-cyanobenzoate typically involves a bromination reaction. This can be achieved through several methods:
Methyl 2-bromo-3-cyanobenzoate has a distinct molecular structure characterized by:
The structural representation can be summarized in terms of its InChI (International Chemical Identifier) and InChI Key:
InChI=1S/C10H6BrNO2/c1-15-10(14)8-7(5-13)3-2-6(4-12)9(8)11/h2-3,5H,1H3
LGMDAPSQUCLHGK-UHFFFAOYSA-N
.Methyl 2-bromo-3-cyanobenzoate is involved in several types of chemical reactions:
The mechanism of action for methyl 2-bromo-3-cyanobenzoate varies depending on its application:
The compound exhibits typical properties associated with halogenated aromatic compounds, including stability under ambient conditions but reactivity under specific chemical environments.
Methyl 2-bromo-3-cyanobenzoate has several significant applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: